molecular formula C10H15BrO2S B1293195 2-Bromo-5-(diethoxymethyl)-3-methylthiophene CAS No. 1000018-59-6

2-Bromo-5-(diethoxymethyl)-3-methylthiophene

Cat. No.: B1293195
CAS No.: 1000018-59-6
M. Wt: 279.2 g/mol
InChI Key: XIHFWFIXJSZBPH-UHFFFAOYSA-N
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Description

2-Bromo-5-(diethoxymethyl)-3-methylthiophene is an organic compound belonging to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of a bromine atom at the second position, a diethoxymethyl group at the fifth position, and a methyl group at the third position on the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(diethoxymethyl)-3-methylthiophene typically involves the bromination of 3-methylthiophene followed by the introduction of the diethoxymethyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The diethoxymethyl group can be introduced through a reaction with diethoxymethane in the presence of a strong acid like hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(diethoxymethyl)-3-methylthiophene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of 2-substituted-5-(diethoxymethyl)-3-methylthiophenes.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 2-hydro-5-(diethoxymethyl)-3-methylthiophene.

Scientific Research Applications

2-Bromo-5-(diethoxymethyl)-3-methylthiophene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical compounds.

    Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(diethoxymethyl)-3-methylthiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the diethoxymethyl group can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methoxybenzyl bromide
  • 5-Bromo-2-(dimethoxymethyl)pyridine
  • 2-Bromo-5-methoxy-1,3-dimethylbenzene

Uniqueness

2-Bromo-5-(diethoxymethyl)-3-methylthiophene is unique due to the presence of both a bromine atom and a diethoxymethyl group on the thiophene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

2-bromo-5-(diethoxymethyl)-3-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrO2S/c1-4-12-10(13-5-2)8-6-7(3)9(11)14-8/h6,10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHFWFIXJSZBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC(=C(S1)Br)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650315
Record name 2-Bromo-5-(diethoxymethyl)-3-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000018-59-6
Record name Thiophene, 2-bromo-5-(diethoxymethyl)-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000018-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-(diethoxymethyl)-3-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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